molecular formula C9H8O2 B1608344 Benzofuran-3-ylmethanol CAS No. 4687-23-4

Benzofuran-3-ylmethanol

Katalognummer: B1608344
CAS-Nummer: 4687-23-4
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: NTWWUWHQMMQLSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuran-3-ylmethanol is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by a benzofuran ring substituted with a hydroxymethyl group at the third position. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-3-ylmethanol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available benzofuran.

    Formylation: The benzofuran is subjected to formylation to introduce a formyl group at the third position, resulting in benzofuran-3-carbaldehyde.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

Benzofuran-3-ylmethanol undergoes oxidation to form carboxylic acids or ketones under controlled conditions. For example:

  • Strong Oxidizing Agents : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media oxidizes the primary alcohol group to a carboxylic acid .

  • Phenoxy Radical Formation : Aerobic oxidation using ruthenium catalysts (e.g., RuCl₃) in γ-valerolactone (GVL) solvent facilitates selective oxidation to benzofuran-3-carboxylic acid .

Representative Conditions and Yields

ReagentSolventTemperatureYield (%)ProductSource
KMnO₄ (acidic)H₂SO₄/H₂O80°C85Benzofuran-3-carboxylic acid
RuCl₃ + O₂GVL100°C78Benzofuran-3-carboxylic acid

Substitution Reactions

The hydroxyl group in this compound is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) replaces the hydroxyl group with bromine, yielding 3-bromomethylbenzofuran .

  • Alkoxy Substitution : Treatment with alcohols (e.g., ethanol) in the presence of phosphotungstic acid (PW) as a catalyst forms 3-alkoxybenzofuran derivatives .

Example Reaction Conditions

SubstrateReagentCatalystConditionsYield (%)ProductSource
This compoundNBSCCl₄Reflux, 3h723-Bromomethylbenzofuran
This compoundEthanolPW (7 mol%)Reflux, 4h703-Ethoxybenzofuran

Elimination and Aromatization

Under acidic conditions, this compound undergoes dehydration to form alkenes or aromatized benzofurans:

  • Acid-Catalyzed Dehydration : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) promotes methanol elimination, yielding 3-formylbenzofuran .

  • Aromatization : In hexafluoroisopropanol ((CF₃)₂CHOH), diprotonation of intermediates leads to aromatized products via stabilized carbocation pathways .

Elimination Pathway Mechanism

  • Protonation of the hydroxyl group.

  • Formation of a carbocation intermediate.

  • Methanol elimination and aromatization.

Catalytic Functionalization

This compound serves as a precursor in transition-metal-catalyzed reactions:

  • Palladium-Catalyzed Coupling : Reaction with aryl halides in the presence of Pd(OAc)₂ and rac-BINAP yields biaryl benzofuran derivatives .

  • Lewis-Acid-Mediated Cyclization : Scandium triflate (Sc(OTf)₃) facilitates [4+1] cycloaddition with isocyanides to form aminobenzofurans .

Catalytic Reaction Data

CatalystSubstrateConditionsYield (%)ProductSource
Pd(OAc)₂ + rac-BINAP3-IodobenzeneToluene, 100°C853-Arylbenzofuran
Sc(OTf)₃IsocyanideToluene, 80°C893-Aminobenzofuran

Esterification and Etherification

The alcohol group reacts with acyl chlorides or alkylating agents to form esters or ethers:

  • Esterification : Treatment with acetyl chloride (AcCl) in pyridine yields benzofuran-3-ylmethyl acetate .

  • Ether Synthesis : Reaction with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) produces 3-methoxymethylbenzofuran .

Mechanistic Insights

Key mechanistic pathways include:

  • Electrophilic Substitution : Halogenation proceeds via radical intermediates stabilized by electron-donating groups on the benzofuran ring .

  • Nucleophilic Attack : Alkoxy substitution involves a protonated intermediate reacting with alcohols .

  • Redox Cycles : Ruthenium-mediated oxidation follows a catalytic cycle involving Ru⁰/Ruᴵᴵᴵ intermediates .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Benzofuran-3-ylmethanol derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit specific kinases involved in cancer progression, such as GSK-3β and PLK1.

GSK-3β Inhibition

A study highlighted the design and synthesis of benzofuran-3-yl-(indol-3-yl)maleimides as potent GSK-3β inhibitors. These compounds demonstrated subnanomolar potency against GSK-3β, which is crucial in various cancers, including pancreatic cancer . The structure-activity relationship (SAR) studies revealed that modifications at the 6-position of the benzofuran significantly enhanced potency, making these derivatives promising candidates for further development in cancer therapy.

PLK1 Inhibition

Another investigation focused on a bromomethyl-substituted benzofuran derivative that effectively inhibited PLK1, a serine-threonine kinase implicated in lung cancer. This compound showed selective inhibition with an IC50 value of 16.4 μM, demonstrating its potential as a therapeutic agent against lung adenocarcinoma .

Antimicrobial Activity

Benzofuran derivatives have also been recognized for their antimicrobial properties. A systematic review indicated that various benzofuran compounds exhibit activity against a range of pathogens, including bacteria and fungi . The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cell death in microbial cells.

Mechanistic Insights

The pro-oxidative effects of certain benzofuran derivatives were shown to increase ROS levels in cancer cells, suggesting a dual role where they can target both cancerous and microbial cells . This highlights their versatility as potential antimicrobial agents while also providing anticancer benefits.

Drug Design and Development

This compound serves as an important scaffold in drug design due to its ability to form various derivatives with enhanced biological activities.

SIRT1 Inhibition

Research has identified benzofuran-3-yl(phenyl)methanones as novel inhibitors of SIRT1, a NAD(+)-dependent deacetylase involved in cellular regulation and aging. These inhibitors were found to interact with specific residues within the SIRT1 active site, showcasing the potential of benzofuran derivatives in modulating cellular pathways .

Synthetic Versatility

The synthetic pathways for creating benzofuran derivatives have been optimized for better yields and efficiency. For instance, palladium-catalyzed reactions have been employed to synthesize various benzofurans with functional groups that enhance their pharmacological profiles .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaCompound TypeMechanism/ActivityReference
AnticancerGSK-3β inhibitorsInhibition of GSK-3β; subnanomolar potency
AnticancerPLK1 inhibitorsSelective inhibition; IC50 = 16.4 μM
AntimicrobialVarious derivativesIncreased ROS; effective against pathogens
Drug DesignSIRT1 inhibitorsBinding interactions; modulation of deacetylation
Synthetic DevelopmentBenzofuran derivativesPalladium-catalyzed synthesis

Wirkmechanismus

The mechanism of action of benzofuran-3-ylmethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: this compound can modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses.

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: The parent compound, lacking the hydroxymethyl group.

    Benzofuran-2-ylmethanol: A similar compound with the hydroxymethyl group at the second position.

    Benzofuran-3-carbaldehyde: The oxidized form of benzofuran-3-ylmethanol.

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs

Biologische Aktivität

Benzofuran-3-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

Benzofuran derivatives, including this compound, are characterized by a fused benzene and furan ring structure. This unique configuration contributes to their varied biological activities, including anticancer, antibacterial, and neuroprotective effects.

1. Anticancer Properties

Recent studies have demonstrated that benzofuran derivatives exhibit notable anticancer activity against various cancer cell lines. For instance, compounds derived from this compound have shown efficacy against hepatocellular carcinoma and cervical cancer cell lines. Specifically, one study reported that a benzofuranyl piperazine hybrid displayed strong activity against HePG2 and MCF-7 cell lines with IC50 values of 12.61 µM and 19.92 µM, respectively .

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound TypeCell Line TestedIC50 Value (µM)Reference
Benzofuranyl piperazine hybridHePG212.61
Benzofuranyl thiosemicarbazoneHePG29.73
Benzofuranyl semicarbazoneHela7.94

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways, which includes the generation of reactive oxygen species (ROS) and activation of caspases .

2. SIRT1 Inhibition

This compound has also been identified as a potential inhibitor of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase implicated in various cellular processes including aging and cancer progression. Research indicates that modifications to the benzofuran scaffold can enhance SIRT1 inhibition, potentially leading to therapeutic applications in cancer treatment .

Table 2: SIRT1 Inhibition by Benzofuran Derivatives

CompoundBinding Affinity (K_i)Mechanism of ActionReference
Hydroxy-benzofuran derivativeNot specifiedBlocks NAD+ transformation

3. Antibacterial Activity

In addition to anticancer properties, benzofuran derivatives have shown promising antibacterial activity against various pathogens. A study evaluated several derivatives for their ability to inhibit bacterial growth, demonstrating significant effects against both standard and clinical strains .

Case Studies

Case Study 1: Antiproliferative Effects

A comparative study investigated the antiproliferative effects of different benzofuran derivatives on K562 leukemia cells. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation after prolonged exposure .

Case Study 2: Synthesis and Biological Evaluation

In another study focused on synthesizing new benzofuran derivatives, researchers reported that specific modifications led to enhanced biological activity against cancer cell lines while also improving selectivity towards targets like GSK-3β, a kinase involved in cancer cell proliferation .

Eigenschaften

IUPAC Name

1-benzofuran-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWWUWHQMMQLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394832
Record name Benzofuran-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4687-23-4
Record name Benzofuran-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 650 mg (3.69 mmol) of Benzofuran-3-carboxylic acid methyl ester, prepared as in Intermediate 18, in 25 mL dichloromethane at -78° C. is added dropwise over 5 min a solution of 9.22 mL (9.22 mmol, 2.5 equiv) of a 1.0M solution of DIBAL-H in hexane. The resulting solution is allowed to slowly warm to RT over a 4 h period then quenched by careful addition of 5 mL of H2O. The reaction mixture is poured into 100 mL of EtOAc and extracted with 1N HCl (1×100 mL), dried (MgSO4), and the solvent removed in vacuo. Purification of the crude material by silica gel flash column chromatography using hexane/EtOAc 4/1 as eluent afforded 444 mg of the title compound as a pale yellow oil: 1H NMR (CDCl3, 300 MHz) δ7.66 (d, 1H), 7.60 (s, 1H), 7.49 (d, 1H), 7.29 (m, 2H), 4.82 (d, 2H), 1.70 (m, 1H); Rf =0.17 in hexane/EtOAc 5/1.
Quantity
650 mg
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Diisobutylaluminium hydride in toluene (1.5M, 16.8 ml, 25.2 mmol) was added dropwise to a solution of methyl benzo[b]furan-3-carboxylate (2.02 g, 11.5 mmol) in tetrahydrofuran (50 ml) at -75° C. The resulting solution was stirred at -75° C. for 30 minutes, the cooling bath removed and the mixture allowed to warm to room temperature. The reaction mixture was recooled to -40° C. and quenched by sequential addition of methanol (3 ml), water (1.5 ml) and 2M sodium hydroxide (1.5 ml). The mixture was allowed to warm up to produce a gel, which was filtered off and washed with dichloromethane (6×50 ml). The filtrate was evaporated to dryness, the residue redissolved in ether and the solution dried over magnesium sulphate. The solution was evaporated to afford the title compound (1.66 g, 98%) as an oil which crystallised on standing; δH (CDCl3) 1.61 (1H, br s, OH), 4.85 (2H, s, C H2OH), 7.25-7.35 (2H, m, ArH), 7.49 (1H, dd, J 7.8, 1.0 Hz, ArH), 7.61 (1H, s, 2-H), 7.67 (1H, m, ArH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran-3-ylmethanol
Reactant of Route 2
Benzofuran-3-ylmethanol
Reactant of Route 3
Benzofuran-3-ylmethanol
Reactant of Route 4
Benzofuran-3-ylmethanol
Reactant of Route 5
Reactant of Route 5
Benzofuran-3-ylmethanol
Reactant of Route 6
Reactant of Route 6
Benzofuran-3-ylmethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.